molecular formula C14H22N2 B7586268 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine

Cat. No. B7586268
M. Wt: 218.34 g/mol
InChI Key: ZUZIVYUHJKOJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMPEP belongs to the class of pyridine-based compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine is not yet fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects
2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been found to exhibit a range of biochemical and physiological effects, including increased dopamine and serotonin release, decreased glutamate release, and increased blood flow to certain regions of the brain. These effects suggest that 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine may have potential applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has several advantages as a research tool, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use in lab experiments, such as the lack of standardized protocols for its administration and the potential for off-target effects.

Future Directions

There are several potential future directions for research on 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine. One area of interest is its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in vitro. Further research is needed to fully understand the potential therapeutic applications of 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine and to develop standardized protocols for its use in lab experiments.

Synthesis Methods

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine can be synthesized using a multi-step process that involves the reaction of 2-bromoethylpyridine with 2,5-dimethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has been the subject of several scientific studies that have investigated its potential applications in various fields. In one study, 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine was found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines in vitro. Another study found that 2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine has anticonvulsant properties and may be useful in the treatment of epilepsy.

properties

IUPAC Name

2-[2-(2,5-dimethylpiperidin-1-yl)ethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-6-7-13(2)16(11-12)10-8-14-5-3-4-9-15-14/h3-5,9,12-13H,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZIVYUHJKOJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)CCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine

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